Ethyl 3,5-dichloro-2-pyridineacetate
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Overview
Description
Ethyl 3,5-dichloro-2-pyridineacetate is a chemical compound with the molecular formula C9H9Cl2NO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dichloro-2-pyridineacetate typically involves the reaction of 3,5-dichloro-2-pyridinecarboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dichloro-2-pyridineacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Substitution: Products include various substituted pyridine derivatives.
Hydrolysis: The major products are 3,5-dichloro-2-pyridinecarboxylic acid and ethanol.
Oxidation: Oxidized derivatives of the pyridine ring.
Scientific Research Applications
Ethyl 3,5-dichloro-2-pyridineacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 3,5-dichloro-2-pyridineacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-pyridinecarboxylic acid: A precursor in the synthesis of Ethyl 3,5-dichloro-2-pyridineacetate.
2,3,5-Trichloropyridine: Another chlorinated pyridine derivative with different reactivity and applications.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other chlorinated pyridine derivatives.
Properties
CAS No. |
940933-29-9 |
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Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
ethyl 2-(3,5-dichloropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)4-8-7(11)3-6(10)5-12-8/h3,5H,2,4H2,1H3 |
InChI Key |
HVAWGGITUANVNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=N1)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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